Timobesone acetate

Beschreibung

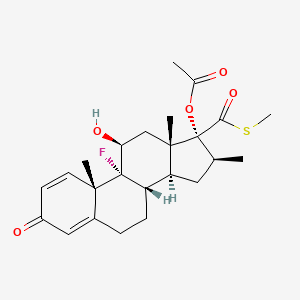

Structure

3D Structure

Eigenschaften

CAS-Nummer |

79578-14-6 |

|---|---|

Molekularformel |

C24H31FO5S |

Molekulargewicht |

450.6 g/mol |

IUPAC-Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C24H31FO5S/c1-13-10-18-17-7-6-15-11-16(27)8-9-21(15,3)23(17,25)19(28)12-22(18,4)24(13,20(29)31-5)30-14(2)26/h8-9,11,13,17-19,28H,6-7,10,12H2,1-5H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

NWJQIUPQBDVVLW-QZIXMDIESA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)OC(=O)C)C)O)F)C |

Isomerische SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)OC(=O)C)C)O)F)C |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)OC(=O)C)C)O)F)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Timobesone acetate; RS-85446-007; RS85446-007; RS 85446-007; |

Herkunft des Produkts |

United States |

Synthetic Chemistry and Chemical Derivatization of Timobesone Acetate

Strategic Synthetic Methodologies for Androstane (B1237026) Derivatives

The development of androstane derivatives, including Timobesone (B1663205) acetate (B1210297), involves multi-step synthetic pathways designed to introduce specific functionalities and stereochemical control.

Established Synthetic Routes to Timobesone Acetate

Established synthetic routes for compounds like Timobesone acetate, which falls under the class of halomethyl androstane-17β-carbothioates, typically commence with the preparation of 17β-carboxylic acids. These carboxylic acid intermediates can be obtained through the oxidative cleavage of 21-hydroxypregnan-20-ones, often utilizing reagents such as periodic acid in aqueous dioxane or tetrahydrofuran (B95107) (THF). rsc.orggoogle.com

The carbothioic acids, crucial precursors for these derivatives, are formed from the 17β-carboxylic acids via several methods. One approach involves an initial reaction with dimethylthiocarbamoyl chloride, followed by aminolysis of the resulting rearranged mixed anhydride (B1165640) with diethylamine. rsc.orghandwiki.org Alternatively, carboxyl activation with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or 2-fluoro-N-methylpyridinium tosylate (FMPT), followed by reaction with hydrogen sulfide, is employed. rsc.orghandwiki.org The selection of the activating reagent is often influenced by the substituent at the 17α-position. rsc.orghandwiki.org Once the carbothioic acids are formed, a key synthetic stage involves their reaction with dihalomethanes to yield the desired halomethyl esters. rsc.orghandwiki.org Timobesone acetate, specifically, is a 16-β methyl isomer that can be obtained by subjecting a related corticoid to a similar synthetic scheme. nih.gov

Novel Approaches in Timobesone Acetate Synthesis

While the synthetic pathways described for halomethyl androstane-17β-carbothioates, including the class to which Timobesone acetate belongs, were considered "potent and novel" at the time of their initial development in the mid-1990s, the literature does not extensively detail fundamentally new or "novel approaches" specifically for Timobesone acetate synthesis beyond these established methods. rsc.org However, the broader field of pharmaceutical steroid synthesis continuously evolves, with efforts directed towards "green synthesis" techniques that aim for more environmentally benign and efficient processes. These advancements in related steroid chemistry could potentially influence future synthetic strategies for complex molecules like Timobesone acetate. medchemexpress.com

Stereoselective Synthesis of Timobesone Acetate and its Stereoisomers

The synthesis of androstane derivatives, including Timobesone acetate, inherently involves careful control over stereochemistry due to the multiple chiral centers present in the steroid nucleus. Timobesone acetate possesses specific stereochemical configurations, notably at the 11β, 16β, and 17α positions. handwiki.org The established synthetic routes are designed to ensure the formation of specific stereoisomers. For instance, the preparation of 17α-(acyloxy)-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carbothioates, a class that includes Timobesone acetate, necessitates precise control over the configuration at these positions. rsc.orghandwiki.org This stereoselectivity is crucial for the compound's biological activity and is achieved through the judicious choice of reagents and reaction conditions throughout the synthetic sequence. rsc.orghandwiki.org

Chemical Derivatization Strategies for Timobesone Acetate Analogs

Chemical derivatization of Timobesone acetate and its related androstane structures is a strategy to explore analogs with varied properties, often by modifying existing functional groups or introducing new ones.

Synthesis of Halomethyl Androstane-17β-carbothioates and -17β-carboselenoates

A significant derivatization strategy involves the synthesis of halomethyl androstane-17β-carbothioates and -17β-carboselenoates. The carbothioic acids, which are intermediates in the synthesis of Timobesone acetate, are reacted with dihalomethanes to form the halomethyl esters. rsc.orghandwiki.org For the synthesis of halomethyl 16-methyleneandrostane-17β-carboselenoate analogues, carboxyl activation with FMPT is followed by a reaction with sodium hydrogen selenide. rsc.orghandwiki.org Furthermore, the 17α-hydroxyandrostane-17β-carboxylic acid intermediates can undergo 17α-acylation, which is a key step in introducing various acyloxy groups to modify the structure. rsc.org

Development of Structurally Modified Timobesone Acetate Derivatives

The development of structurally modified Timobesone acetate derivatives involves introducing various substituents to the androstane core to explore different chemical and biological profiles. This includes the incorporation of combinations of 6α-fluoro, 9α-fluoro, 16-methyl, and 16-methylene substituents into the structure of halomethyl 17α-(acyloxy)-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carbothioates. rsc.orghandwiki.org These modifications aim to fine-tune the properties of the compounds. The concept of bioisosteric replacement, such as substituting a methyl group with a monofluoromethyl (CH2F) group, is also a strategy employed in modifying drugs and intermediates, which could be applied to this class of compounds. researchgate.net Patents describe anti-inflammatory androstane derivatives with variations in different positions (R1, R2, R3, R4, R5) and bond saturation, indicating a broad approach to structural modification. uobaghdad.edu.iq

Compound Names and PubChem CIDs

Exploration of Prodrug Strategies for Timobesone Acetate

Prodrug strategies are a well-established approach in drug development aimed at improving the physicochemical properties and pharmacokinetic profiles of active pharmaceutical ingredients, including aspects like absorption, distribution, metabolism, excretion, and toxicity nih.govwuxiapptec.com. A prodrug is typically a compound with little or no pharmacological activity that undergoes biotransformation within the body to yield the active drug wuxiapptec.com.

Timobesone acetate itself can be considered a prodrug of Timobesone, where the acetate moiety serves as a cleavable group fda.govnih.goviiab.me. The acetate moiety in Timobesone acetate is believed to enhance its lipophilicity, which can facilitate cellular uptake, a common objective in prodrug design cymitquimica.com. Once absorbed, the ester linkage can be hydrolyzed by esterases in the body, releasing the active parent compound, Timobesone wuxiapptec.comijpsonline.com. This enzymatic cleavage is a fundamental mechanism for the activation of many ester-based prodrugs wuxiapptec.comijpsonline.com.

The research into the micellar solubilization of Timobesone acetate, as detailed above, provides insights relevant to prodrug formulation and delivery researchgate.netresearchgate.net. While these studies primarily focus on improving the solubility and formulation of Timobesone acetate itself, the principles of modifying solubility and distribution are central to prodrug design. For instance, the ability to increase the solubility of Timobesone acetate through specific surfactant types and concentrations demonstrates a way to overcome potential formulation challenges, which is a key advantage sought through prodrug approaches researchgate.netresearchgate.net. The equilibrium distribution model of micellar solubilization supports the understanding of how such modifications affect the compound's behavior in solution researchgate.net.

The strategic inclusion of the acetate group in Timobesone acetate exemplifies a chemical derivatization intended to optimize its characteristics for therapeutic application by potentially improving its bioavailability and cellular penetration, before being converted to its active form, Timobesone cymitquimica.comfda.gov.

Structure Activity Relationship Sar Studies of Timobesone Acetate and Analogs Preclinical Focus

Computational Approaches in SAR Elucidation

Molecular Docking Simulations for Glucocorticoid Receptor Binding

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand, such as Timobesone (B1663205) acetate (B1210297), when bound to a specific receptor, in this case, the glucocorticoid receptor (GR). The primary goal is to determine the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that govern the ligand-receptor complex formation. This in silico approach provides insights into the molecular recognition process without the need for extensive experimental work researchgate.netfrontiersin.org.

For Timobesone acetate, molecular docking simulations with the glucocorticoid receptor would typically involve:

Preparation of the Receptor: Obtaining the three-dimensional structure of the glucocorticoid receptor (often from crystallographic data available in databases like the Protein Data Bank).

Ligand Preparation: Generating the 3D structure of Timobesone acetate and its potential analogs, followed by energy minimization to obtain stable conformations.

Docking Algorithm: Using computational algorithms to "dock" the ligand into the receptor's binding pocket, exploring various orientations and conformations.

Scoring Function: Employing scoring functions to estimate the binding affinity of each docked pose, usually expressed as a docking score or binding energy. A lower (more negative) score generally indicates stronger binding .

While molecular docking is a powerful tool for predicting ligand-receptor interactions, specific detailed molecular docking simulation results for Timobesone acetate binding to the glucocorticoid receptor are not widely published in the public domain. Such studies, if conducted, would aim to elucidate the precise amino acid residues within the GR binding pocket that interact with Timobesone acetate, thereby providing a basis for rational design of more potent or selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Timobesone Acetate and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is an advanced computational method that builds upon SAR by establishing a mathematical relationship between the chemical structure of a set of compounds and their measured biological activity protoqsar.comresearchgate.net. For Timobesone acetate and its potential analogs, QSAR models would aim to predict their glucocorticoid receptor binding affinity or downstream biological effects based on their molecular descriptors.

The development of a QSAR model typically involves:

Dataset Collection: Gathering a series of structurally related compounds (analogs of Timobesone acetate) with known biological activity (e.g., GR binding affinity, anti-inflammatory potency).

Molecular Descriptors Calculation: Transforming the chemical structures into numerical values, known as molecular descriptors. These descriptors can represent various physicochemical properties (e.g., lipophilicity, molecular weight, electronic properties, steric features) or structural characteristics protoqsar.comresearchgate.net.

Model Building: Applying statistical or machine learning techniques (e.g., multiple linear regression, partial least squares, neural networks) to establish a mathematical equation that correlates the descriptors with the observed biological activity nih.govnih.gov.

Model Validation: Rigorously validating the developed QSAR model using internal (e.g., cross-validation) and external validation sets to ensure its predictive power and robustness researchgate.net.

An example of a QSAR model equation might look like: Activity = C1 * Descriptor1 + C2 * Descriptor2 + ... + Cn * DescriptorN + Intercept

Where 'Activity' is the predicted biological activity, 'Descriptors' are the calculated molecular properties, and 'C' values are the coefficients determined by the statistical analysis.

However, specific QSAR models and detailed research findings for Timobesone acetate and its analogs are not extensively reported in publicly accessible scientific literature. If such models were developed, they would provide a quantitative understanding of how structural variations in Timobesone acetate derivatives influence their interaction with the glucocorticoid receptor, guiding the design of novel compounds with improved therapeutic profiles.

Molecular Pharmacology and Cellular Mechanisms of Timobesone Acetate in Vitro Investigations

Glucocorticoid Receptor Binding and Activation Profiling

The primary mechanism of action for glucocorticoids involves their binding to the GR, leading to conformational changes that enable the receptor-ligand complex to influence gene transcription.

In Vitro Glucocorticoid Receptor Binding Affinity of Timobesone (B1663205) Acetate (B1210297)

Glucocorticoid receptor (GR) binding affinity is a critical determinant of a corticosteroid's pharmacological profile. The unbound GR typically resides in the cytosol, complexed with chaperone proteins. Upon binding to a glucocorticoid, the receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. nih.gov This activated GR complex then interacts with specific DNA sequences, known as glucocorticoid response elements (GREs), or with other transcription factors, to modulate gene expression. nih.govsemanticscholar.org

While Timobesone acetate is recognized as a thiol ester corticosteroid that interacts with the glucocorticoid receptor, specific quantitative in vitro binding affinity data, such as IC50 or Ki values for Timobesone acetate itself, are not extensively detailed in the readily available public domain research. However, studies on other glucocorticoids demonstrate that they exhibit high affinity for the recombinant glucocorticoid receptor, often surpassing that of reference ligands like dexamethasone (B1670325). nih.gov For instance, certain novel selective glucocorticoid receptor modulators have shown potent GR binding affinity with high selectivity over other nuclear hormone receptors in in vitro binding assays. nih.gov

Intrinsic Potencies of Timobesone Acetate Compared to Other Thiol Ester Corticosteroids and Known Standards

Intrinsic potency refers to the maximal effect a compound can produce once bound to its receptor. For glucocorticoids, this often relates to their ability to elicit a biological response, such as stimulating gene transcription or suppressing inflammatory pathways. Timobesone acetate is classified as a thiol ester corticosteroid. researchgate.net Research has explored the intrinsic potencies of novel thiol ester corticosteroids, including compounds such as RS-85095 and RS-21314, in comparison to established standards like Clobetasol 17-Propionate and Fluocinonide. perflavory.com While Timobesone acetate has been part of these comparative studies, specific numerical data detailing its intrinsic potency relative to these other thiol ester corticosteroids or known standards were not explicitly provided in the search results. Generally, the potency of corticosteroids can vary significantly depending on their chemical characteristics and the formulation in which they are used. nih.gov

Analysis of Receptor-Mediated Responses in Cellular Systems

The binding of Timobesone acetate to the glucocorticoid receptor initiates receptor-mediated responses within cellular systems. The activated GR complex can follow two principal mechanisms of action: transactivation and transrepression. nih.gov In transactivation, the GR complex translocates to the nucleus and directly upregulates the expression of anti-inflammatory proteins by binding to GREs in the promoter regions of target genes. nih.govsemanticscholar.org Conversely, transrepression involves the activated GR complex repressing the expression of pro-inflammatory proteins. This is often achieved indirectly by preventing the translocation of other transcription factors, such as NF-κB or AP-1, from the cytosol into the nucleus, thereby inhibiting their ability to activate pro-inflammatory genes. nih.gov These mechanisms collectively contribute to the anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids. Detailed in vitro cellular response data specifically for Timobesone acetate, beyond these general mechanisms, were not found in the reviewed literature.

Investigations into Intracellular Signaling Pathways Modulated by Timobesone Acetate

The interaction of Timobesone acetate with the GR leads to a complex modulation of intracellular signaling pathways, primarily impacting gene transcription and inflammatory networks.

Transcriptional Regulation by Glucocorticoid Receptor-Timobesone Acetate Complexes

Upon ligand binding, the glucocorticoid receptor-Timobesone acetate complex translocates into the nucleus. Within the nucleus, the complex functions as a ligand-induced transcription factor, regulating the transcription of a broad network of target genes. nih.govsemanticscholar.orgiiab.me This regulation occurs through the association of the GR with specific genomic GREs, where it nucleates the assembly of multiprotein regulatory complexes comprising the GR, other transcriptional regulatory factors (TRFs), and co-regulatory factors. semanticscholar.org These complexes can either activate or repress the transcription of glucocorticoid-responsive genes. semanticscholar.org The precision and plasticity of GR-mediated responses are influenced by the combinatorial, context-specific assembly of these GR-nucleated transcription regulatory complexes at genomic response elements. semanticscholar.org While the general principles of GR-mediated transcriptional regulation are well-established, specific detailed findings on the transcriptional regulation profiles uniquely induced by Timobesone acetate were not identified in the available search results.

Potential Modulation of Inflammatory Mediators and Cytokine Networks

Glucocorticoids are well-known for their potent anti-inflammatory properties, largely mediated by their ability to modulate inflammatory mediators and cytokine networks. This modulation typically involves the suppression of genes encoding pro-inflammatory mediators such as cytokines, chemokines, adhesion molecules, and inflammatory enzymes. chemicalbook.com Key pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), play crucial roles in coordinating inflammatory responses. vrachi.name Glucocorticoids can repress the expression of these pro-inflammatory cytokines. nih.gov Additionally, they can upregulate the expression of certain anti-inflammatory cytokines, such as transforming growth factor-beta 1 (TGF-β1) and interleukin-4 (IL-4), which contribute to the resolution of inflammation. vrachi.name

While studies have shown that acetate (a general chemical entity, not specific to Timobesone acetate) can modulate inflammatory cytokines and mitogen-activated protein kinases in cellular systems like primary astrocytes and microglia, leading to a net anti-inflammatory effect by downregulating pro-inflammatory cytokine release and upregulating anti-inflammatory cytokine expression vrachi.name, specific detailed research findings on how Timobesone acetate, as a distinct chemical compound, precisely modulates these inflammatory mediators and cytokine networks in vitro were not explicitly provided in the search results.

Enzyme Interaction and Inhibition Studies

The study of enzyme interactions and inhibition is crucial for understanding the molecular mechanisms of drug action. For timobesone acetate, investigations have explored its potential to modulate key enzymes involved in inflammatory pathways.

Exploration of Phosphodiesterase (PDE) Inhibition Potential

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP), and cyclic guanosine (B1672433) monophosphate (cGMP), which are critical second messengers in various cellular signaling pathways, including inflammation frontiersin.orgnih.gov. Inhibition of specific PDE isoforms can lead to increased intracellular levels of cAMP or cGMP, thereby modulating cellular responses. For instance, PDE4 inhibitors are known to decrease pro-inflammatory mediators and cause bronchodilation by inhibiting cAMP degradation, making them relevant in conditions like chronic obstructive pulmonary disease (COPD) nih.gov.

While timobesone acetate has been mentioned in the context of cream and ointment compositions alongside "phosphodiesterase 4 (PDE4)" googleapis.com, direct research findings detailing timobesone acetate's specific inhibition potential, selectivity, or IC50 values against various PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE7, PDE8, PDE9, PDE10, PDE11) are not explicitly available in the current literature. Studies on other compounds demonstrate that PDE inhibitors can improve memory function in animal models of Alzheimer's disease by stimulating CREB signaling, and PDE9 inhibition has shown promise in reducing obesity and cardiometabolic syndrome in mice frontiersin.orgnih.gov. However, the direct interaction of timobesone acetate with these enzymes remains to be thoroughly elucidated in the provided context.

Assessment of Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a heme enzyme primarily found in neutrophils, playing a significant role in innate immune defense by producing potent oxidants like hypochlorous acid (HOCl) mdpi.comnih.gov. While essential for microbial killing, chronic MPO activation contributes to tissue damage in inflammatory and infectious processes, making MPO a potential therapeutic target for anti-inflammatory strategies mdpi.comnih.govnih.gov.

Several anti-inflammatory drugs have been shown to inhibit MPO by promoting the formation of an inactive redox intermediate, compound II nih.gov. For example, dapsone, mefenamic acid, and sulfapyridine (B1682706) are potent MPO inhibitors nih.gov. A patent for a different anti-inflammatory compound (a pteridine (B1203161) derivative) noted a reduction in neutrophil infiltration, as indicated by decreased MPO activity in treated animals googleapis.com. However, specific in vitro assessment of timobesone acetate's direct inhibitory effect on myeloperoxidase activity, including IC50 values or detailed mechanisms of interaction, is not explicitly reported in the available scientific literature. While MPO inhibition is a recognized anti-inflammatory mechanism, its applicability to timobesone acetate specifically has not been detailed.

Cellular Uptake Mechanisms of Timobesone Acetate (In Vitro)

Understanding how a compound permeates cell membranes and accumulates intracellularly is fundamental to its pharmacological profile. For timobesone acetate, in vitro studies have primarily focused on its solubilization characteristics, which indirectly inform its cellular permeation.

Mechanisms of Cellular Permeation and Transporter Interactions

Timobesone acetate is characterized as a poorly water-soluble drug pharmaexcipients.comualberta.caresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net. In vitro studies on its micellar solubilization in aqueous and aqueous propylene (B89431) glycol solutions of nonionic surfactants have provided insights into its permeation characteristics. Research indicates that the increase in timobesone acetate's solubility in micellar solutions is dependent on the type and concentration of the surfactant used medchemexpress.comualberta.caresearchgate.netresearchgate.net. The solubilizing capacity of surfactant micelles and the distribution coefficient of timobesone acetate in aqueous micellar solutions were found to increase with increasing length of the hydrophobic fatty acid group of the surfactant medchemexpress.comualberta.caresearchgate.net. This suggests that timobesone acetate is primarily solubilized within the hydrophobic core of the micelles ualberta.caresearchgate.net.

This behavior is indicative of a compound that likely permeates cellular membranes through passive diffusion, driven by its lipophilicity and partitioning into lipid bilayers. The interaction with micelles facilitates its solubilization in aqueous environments, which can then influence its availability for membrane permeation. There is no specific information available in the provided literature regarding direct interactions of timobesone acetate with specific cellular transporters (e.g., efflux pumps or uptake transporters) that would mediate its cellular permeation.

Factors Influencing Intracellular Accumulation

The intracellular accumulation of timobesone acetate is significantly influenced by factors affecting its solubilization and subsequent permeation across cell membranes. As highlighted by micellar solubilization studies, the type and concentration of surfactants play a crucial role medchemexpress.comualberta.caresearchgate.netresearchgate.net. Surfactants, particularly nonionic ones, can enhance the apparent aqueous solubility of poorly water-soluble drugs by forming micelles, which can then facilitate drug partitioning into biological membranes pharmaexcipients.comualberta.caresearchgate.net.

Specifically, the solubilizing capacity and distribution coefficient of timobesone acetate were observed to increase with the increasing length of the hydrophobic fatty acid group of the surfactant medchemexpress.comualberta.caresearchgate.net. This suggests that the physicochemical environment and the presence of amphiphilic molecules (like those found in biological membranes or formulated excipients) can significantly impact how much timobesone acetate enters and accumulates within cells. The principle is that increased solubilization in the aqueous phase, followed by partitioning into the hydrophobic cellular components, would lead to greater intracellular accumulation. However, detailed quantitative data on intracellular accumulation levels or specific cellular compartment distribution for timobesone acetate are not available in the provided search results.

Preclinical Pharmacokinetic and Metabolic Research of Timobesone Acetate in Vitro and Animal Models

In Vitro Metabolic Disposition of Timobesone (B1663205) Acetate (B1210297)

In vitro metabolic studies, particularly those utilizing human hepatocyte systems, are fundamental for evaluating a drug's metabolic fate and potential drug-drug interactions anabios.comaltex.org. Human hepatocytes are considered a relevant experimental system for metabolic stability evaluation due to their comprehensive metabolic machinery, including Phase I and Phase II drug-metabolizing enzymes altex.orgmdpi.com.

The liver is the primary organ for drug metabolism, and human hepatocyte systems are widely used to study hepatic inactivation pathways anabios.commdpi.com. These systems allow for the investigation of how a compound is processed and cleared by the liver. While specific data on the hepatic inactivation pathways and rates of timobesone acetate in human hepatocyte systems were not extensively detailed in the provided search results, such studies typically involve incubating the compound with human hepatocytes and monitoring its disappearance over time altex.org. This helps determine the intrinsic clearance and the rate at which the parent compound is inactivated altex.org. The integrity and functionality of human hepatocytes in culture are critical for accurate metabolic data, with some systems maintaining metabolic activity for several weeks bioivt.comlnhlifesciences.org.

The identification of metabolites, including inactive acid metabolites, is a key aspect of metabolic research. Metabolite identification studies aim to characterize the chemical structures of compounds formed during the biotransformation of the parent drug admescope.comnih.gov. While the search results did not provide specific details on the inactive acid metabolites of timobesone acetate, the general process for identifying metabolites involves techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) nih.govdovepress.com. This allows for the detection and structural elucidation of metabolic products, which can include acid derivatives resulting from enzymatic hydrolysis or oxidation . Understanding these metabolites is important for a complete picture of the drug's disposition.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins responsible for metabolizing a vast array of xenobiotics, including many drugs bienta.net. Reaction phenotyping studies are conducted to identify which specific CYP enzymes are involved in the metabolism of a drug candidate mdpi.comevotec.comspringernature.com. This is critical for predicting potential drug-drug interactions (DDIs) and understanding inter-individual variability in drug metabolism due to genetic polymorphisms in these enzymes bienta.netevotec.comevotec.com.

These studies typically involve incubating the test compound with individual human recombinant CYP isoforms or human liver microsomes in the presence of cofactors like NADPH bienta.netevotec.comevotec.com. The disappearance rate of the parent drug is then monitored, often using techniques like HPLC-MS/MS bienta.netevotec.com. If a new drug candidate is metabolized by multiple isozymes, blocking one pathway by a co-administered inhibiting drug could lead to metabolic switching to an alternative uninhibited enzyme bienta.net.

While specific CYP enzyme interactions for timobesone acetate were not detailed, the general principles of reaction phenotyping apply. For instance, some compounds can cause weak heterotropic catalytic activation or transcriptional induction of specific CYPs, such as CYP3A4 and CYP2B6, which are important considerations for DDI potential nih.gov.

Identification of Inactive Acid Metabolites

Preclinical Pharmacokinetic Profiling in Animal Models

Animal models play a pivotal role in preclinical pharmacokinetic profiling, providing in vivo data that complements in vitro findings biotechfarm.co.ilmdpi.com. Commonly used animal models include rats, mice, and dogs, which offer valuable insights into drug absorption, distribution, metabolism, and excretion biotechfarm.co.ilmdpi.com.

Understanding a drug's absorption characteristics across various administration routes is fundamental for determining appropriate dosing and delivery strategies biotechfarm.co.il. Different routes of administration, such as oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.), are commonly investigated in animal studies biotechfarm.co.ilgoogle.comjustia.commdpi.comgoogleapis.com.

Oral Absorption: For drugs intended for oral intake, studies in animal models like rats are critical to reveal their behavior through the gastrointestinal tract biotechfarm.co.il. Factors such as solubility and the presence of food can influence oral absorption biotechfarm.co.ilpharmaexcipients.com. Some compounds may exhibit rapid oral absorption but low oral bioavailability, potentially due to extensive first-pass metabolism or saturation of metabolic enzymes dovepress.commdpi.com.

Intraperitoneal Absorption: Intraperitoneal administration involves injecting the drug into the peritoneum justia.comgoogleapis.comgoogle.comnuph.edu.ua. This route can lead to systemic exposure as the drug is absorbed from the peritoneal cavity google.com. Studies in rats have shown that compounds administered intraperitoneally can be rapidly absorbed nuph.edu.ua.

Intravenous Administration: Intravenous administration delivers the drug directly into the bloodstream, bypassing absorption barriers and providing 100% bioavailability biotechfarm.co.iljustia.comgoogleapis.com. This route is often used to determine systemic clearance and volume of distribution without the confounding effects of absorption biotechfarm.co.ilmdpi.com.

While specific absorption data for timobesone acetate across these routes were not found, it is generally classified as an adrenocortical steroid, which can be formulated for various routes, including transdermal, intravenous, intraperitoneal, intramuscular, and subcutaneous administration google.comgoogle.comjustia.com.

Systemic exposure refers to the total amount of drug that reaches the systemic circulation dovepress.com. Preclinical studies in animal models are essential for characterizing systemic exposure and identifying strategies to minimize it if the drug's intended action is local, or to optimize it for systemic effects biotechfarm.co.ilnih.gov. Metabolic efficiency plays a significant role in determining systemic exposure, as extensive metabolism can lead to lower systemic levels of the parent compound wikipedia.org.

Strategies to minimize systemic exposure, particularly for compounds where local action is desired, often involve enhancing local metabolism or reducing absorption into the bloodstream google.com. For example, some compounds are designed to undergo rapid metabolism, often oxidative metabolism, which can be the major elimination pathway, leading to low turnover in human in vitro metabolic systems and potentially a pharmacokinetic profile suitable for specific dosing regimens nih.gov. In cases where high systemic exposure is observed, modifications to the compound's structure or formulation can be explored to increase metabolic clearance or reduce absorption pharmaexcipients.comresearchgate.net. Conversely, for drugs requiring systemic action, strategies might focus on improving bioavailability and reducing rapid clearance dovepress.com.

Advanced Analytical Methodologies for Timobesone Acetate Research

Development and Validation of Bioanalytical Methods for Timobesone (B1663205) Acetate (B1210297)

The development and validation of robust bioanalytical methods are crucial for the reliable quantification of Timobesone acetate in various biological matrices, supporting preclinical and clinical studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and throughput. chromatographyonline.combioanalysis-zone.com

LC-MS/MS Method Development for Quantification in Biological Matrices

LC-MS/MS methods for quantifying Timobesone acetate in biological matrices typically involve several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Biological matrices, such as plasma, urine, or tissue homogenates, are complex and require efficient sample preparation to isolate the analyte of interest and minimize matrix effects. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For instance, a simple and sensitive LC-MS/MS method for quantifying compounds in rat plasma, urine, or tissue homogenates often involves extraction with organic solvents like ethyl acetate following protein precipitation. chromatographyonline.comnih.gov The choice of method depends on the physicochemical properties of Timobesone acetate and its metabolites.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically coupled with MS/MS. A C18 column is commonly used for separating Timobesone acetate from endogenous compounds and potential metabolites. nih.govnih.govmdpi.com The mobile phase generally consists of an aqueous component (e.g., water with ammonium (B1175870) acetate or formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile), often employed in a gradient elution to achieve optimal separation. nih.govmdpi.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is frequently used as the ion source, operating in positive or negative ion mode depending on the compound's ionization characteristics. Quantification is typically performed using multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity. mdpi.comtechnologynetworks.comijper.org An isotopically labeled internal standard (IS) is commonly employed to improve accuracy and reproducibility by compensating for matrix effects and variations during sample processing and analysis. mdpi.comnih.gov For example, a method for acetate quantification used pseudo multiple reaction monitoring against a ¹³C-labeled acetate internal standard. nih.govnih.gov

Validation Parameters: Selectivity, Specificity, Linearity, Precision, Accuracy, Recovery, and Stability

Bioanalytical method validation is essential to demonstrate that the developed method is suitable for its intended purpose, ensuring the reliability of analytical results. medvalley.cneuropa.eu Key validation parameters, often guided by regulatory bodies like the ICH M10 guideline, include:

Selectivity and Specificity: These evaluate the method's ability to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, or other co-administered drugs. This is assessed by analyzing blank matrices from multiple sources to ensure no significant interference at the analyte and internal standard retention times. medvalley.cneuropa.eueuropa.euturkjps.org

Linearity: This defines the relationship between the analyte concentration and the instrument response. A calibration curve is constructed using a series of known concentrations, and the linearity is typically assessed by the correlation coefficient (r² or R²), which should ideally be ≥ 0.99. ijper.orgnih.govmedvalley.cneuropa.eueuropa.eu

Precision: This measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is expressed as relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated using quality control (QC) samples at different concentration levels. nih.govnih.govmedvalley.cneuropa.eueuropa.eu

Accuracy: This assesses the closeness of the measured value to the true or nominal concentration. It is determined by analyzing QC samples at various concentrations, and the results are typically expressed as percentage accuracy or relative error. nih.govijper.orgnih.govmedvalley.cneuropa.eueuropa.eu

Recovery: This indicates the efficiency of the extraction procedure, representing the amount of analyte recovered from the biological matrix. It is determined by comparing the analytical response of extracted QC samples to that of unextracted standards at the same concentration. nih.govijper.orggoogleapis.com

Stability: This evaluates the stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term (bench-top) stability, long-term storage stability, and processed sample stability. nih.govmedvalley.cneuropa.eufda.gov

An illustrative overview of typical bioanalytical validation parameters and their acceptance criteria for Timobesone acetate could be represented as follows:

| Validation Parameter | Acceptance Criteria (Typical) | Assessment Method |

| Selectivity | No significant interference in blank matrix. medvalley.cnturkjps.org | Analysis of blank matrices from multiple sources. medvalley.cnturkjps.org |

| Linearity | R² ≥ 0.99. ijper.orgnih.govmedvalley.cn | Calibration curve with ≥ 5 concentrations. medvalley.cneuropa.eu |

| Precision (Intra-day) | RSD ≤ 15% (≤ 20% at LLOQ). nih.govnih.gov | Replicate analysis of QC samples within a single run. nih.gov |

| Precision (Inter-day) | RSD ≤ 15% (≤ 20% at LLOQ). nih.govnih.gov | Replicate analysis of QC samples across multiple runs/days. nih.gov |

| Accuracy | ±15% of nominal (±20% at LLOQ). nih.govijper.orgnih.gov | Analysis of QC samples at various concentrations. nih.gov |

| Recovery | Typically > 70-80%. ijper.org | Comparison of extracted vs. unextracted samples. nih.gov |

| Stability | Within ±15% of nominal concentration. fda.gov | Evaluation under various storage and processing conditions. nih.govmedvalley.cnfda.gov |

Strategies for Using Surrogate Matrices in Preclinical Bioanalysis

In preclinical bioanalysis, the use of surrogate matrices can be a valuable strategy, particularly when authentic blank biological matrix is scarce, difficult to obtain, or when the analyte is endogenous. nih.govresearchgate.netresearchgate.nete-b-f.euwuxiapptec.comnih.govnih.govbioanalysis-zone.combiopharmaservices.com

Rationale: The primary reasons for employing surrogate matrices include:

Limited Availability of Authentic Matrix: This is particularly relevant for rare matrices or when working with small animal models or specific tissues (e.g., ocular tissues, certain tissue homogenates). nih.govwuxiapptec.com

Endogenous Analytes: When the compound of interest, or its metabolites, are naturally present in the biological matrix, obtaining a truly blank matrix for calibration standards and quality control (QC) samples can be challenging. researchgate.nete-b-f.eubioanalysis-zone.combiopharmaservices.com

Challenges: Despite the advantages, using surrogate matrices presents challenges, including the potential for data inaccuracy due to differences in matrix effects between the surrogate and the authentic biological sample. researchgate.netresearchgate.net There might be interferences unique to either the surrogate or the authentic tissue that could affect quantification. researchgate.net

Strategies for Selection and Validation: To mitigate these challenges, careful selection and rigorous validation of the surrogate matrix are essential. A suitable surrogate matrix should be devoid of the target analyte and adequately mimic the behavior of the biological sample matrix. researchgate.net Validation requires demonstrating acceptable precision, accuracy, and parallelism between the surrogate and authentic matrices. nih.govresearchgate.net Matrix effect and extraction recovery evaluations in both original and surrogate matrices are also necessary. nih.gov For instance, artificial urine has been used as a surrogate matrix in method validation when genuine blank urine samples were scarce. turkjps.org The use of stable isotope-labeled internal standards can further enhance the reliability of surrogate matrix approaches by having similar physicochemical properties to the analytes. mdpi.combioanalysis-zone.com

Structural Elucidation Techniques for Timobesone Acetate and its Metabolites

Understanding the structural characteristics of Timobesone acetate and identifying its metabolites are critical for comprehending its metabolic pathways and potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose.

Application of NMR Spectroscopy in Structural Characterization

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical environment, connectivity, and three-dimensional structure of molecules. nih.govnih.govlibretexts.org It is particularly valuable for the unambiguous identification of unknown metabolites.

Key NMR Techniques:

1D NMR (¹H and ¹³C NMR): Proton (¹H) NMR provides information on the number and type of protons and their neighboring environments, while Carbon-13 (¹³C) NMR provides insights into the carbon skeleton. nih.govfrontiersin.orgieeesem.com The larger chemical shift range of ¹³C signals compared to ¹H often leads to less spectral overlap, aiding in analysis. frontiersin.org

2D NMR (COSY, HSQC, HMBC, J-resolved): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and J-resolved spectroscopy, are crucial for establishing correlations between nuclei and resolving overlapping signals. nih.govfrontiersin.orgieeesem.comnih.gov For example, J-resolved maps can disperse overlapping signals into a second dimension, reducing overlap and increasing the possibilities for metabolite assignment. frontiersin.org

Application to Timobesone Acetate and Metabolites: For Timobesone acetate, NMR would be used to confirm its structure and, more importantly, to elucidate the structures of its metabolites. By analyzing the chemical shifts, coupling patterns, and correlations in 1D and 2D NMR spectra, researchers can identify modifications to the parent compound, such as hydroxylation, oxidation, or conjugation. Isotopic labeling (e.g., with ¹³C) can significantly enhance the sensitivity and specificity of NMR for metabolomics studies, allowing for the tracing of metabolic pathways and the detection of specific metabolites. nih.govfrontiersin.orgnih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a cornerstone for metabolite identification due to its ability to provide accurate mass measurements and detailed fragmentation patterns. nih.govijpras.comresearchgate.netlcms.czfrontiersin.org

Advantages of HRMS:

Accurate Mass Measurement: HRMS provides highly accurate mass-to-charge (m/z) ratios, often with mass errors below 5 ppm, which allows for the determination of elemental compositions of parent ions and their fragments. This is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.govijpras.comresearchgate.net

Metabolite Profiling and Identification: LC-HRMS enables both targeted and non-targeted metabolomics approaches. All ion fragmentation (AIF) acquisition strategies can be employed to concurrently collect full scan data, facilitating the identification of both expected and unexpected metabolites. nih.gov

Fragmentation Data (MS/MS): By analyzing the fragmentation patterns obtained through tandem mass spectrometry (MS/MS), structural information about the metabolites can be deduced. Comparison of MS/MS spectra with those of the parent compound and known metabolites in in-house or commercial databases aids in confident identification. nih.govijpras.com

Application to Timobesone Acetate Metabolites: For Timobesone acetate, HRMS would be instrumental in:

Detecting and Quantifying Metabolites: Identifying new drug-related material in complex biological matrices by screening for predicted and unpredicted biotransformations. lcms.cz

Structural Characterization of Metabolites: Determining the exact mass of metabolites and their fragments allows for the proposal of elemental compositions. Analyzing the fragmentation pathways helps in localizing the site of biotransformation (e.g., hydroxylation, glucuronidation, sulfation). ijpras.comlcms.czfrontiersin.org

Distinguishing Isomers: The high resolution of HRMS can differentiate between isomeric metabolites that might have the same nominal mass but different structures, which is often challenging with lower-resolution mass spectrometry. researchgate.net

Chromatographic Separations and Purity Assessment

Advanced Chromatographic Techniques (e.g., Capillary Electrochromatography)

The evolution of chromatographic techniques has led to significant improvements in analytical sensitivity, efficiency, and robustness, which are highly beneficial for the comprehensive analysis of complex pharmaceutical compounds like Timobesone acetate.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC serves as a foundational technique for both qualitative and quantitative analysis of drug substances and products iajps.com. In the context of Timobesone acetate, HPLC has been utilized in studies to determine its equilibrium solubility in various micellar solutions, highlighting its role in characterizing the compound's physical properties tandfonline.comunibo.it. UHPLC represents a progression from traditional HPLC, employing smaller particle columns and higher operating pressures. This advancement substantially reduces analysis time and solvent consumption while simultaneously enhancing resolution and sensitivity cpur.in. Such capabilities make UHPLC particularly well-suited for the rapid and efficient analysis of Timobesone acetate, especially when dealing with samples containing multiple components or complex matrices. For example, UHPLC-MS/MS has been successfully applied for the qualitative and quantitative analysis of various chemical constituents in complex natural product extracts, demonstrating its high sensitivity and accuracy frontiersin.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): The combination of liquid chromatography with mass spectrometry (LC-MS) offers a powerful analytical platform for the separation, identification, and quantification of both known and unknown compounds, providing superior sensitivity and capabilities for structural elucidation mdpi.com. LC-MS/MS, or tandem mass spectrometry, further enhances these advantages by enabling highly specific and sensitive detection, which is invaluable for trace analysis and the identification of impurities google.comijbpas.comnih.gov. For compounds like Timobesone acetate, LC-MS/MS methodologies can be employed for precise quantitative determination, including the measurement of plasma levels. This has been demonstrated for other anti-inflammatory androstane (B1237026) derivatives and fluticasone (B1203827) propionate (B1217596), achieving low limits of quantitation (e.g., 10 pg/mL) google.com. This technique is also critical for the quantitative assessment of acetate content in pharmaceutical peptides and for simultaneous monitoring of both qualitative and quantitative information about the peptide nih.gov.

Capillary Electrochromatography (CEC): Capillary Electrochromatography is a micro-scale separation technique that integrates principles from both Capillary Electrophoresis (CE) and Liquid Chromatography (LC) nih.gov. CEC leverages electroosmotic flow for separation, which results in high separation efficiency and a distinct selectivity profile compared to conventional HPLC nih.govnih.govresearchgate.net. While specific detailed applications of CEC for Timobesone acetate are not widely documented, CEC is recognized for its potential in separating closely related compounds and for chiral separations nih.govresearchgate.net. Its environmentally friendly nature, characterized by low solvent consumption and reduced waste generation, positions it as an attractive advanced technique for pharmaceutical analysis ugr.es. Ongoing research in CEC continues to focus on the development of novel stationary phases, further broadening its analytical utility nih.govresearchgate.net.

Methodologies for Impurity Profiling and Quantitative Analysis

Impurity profiling is a cornerstone of pharmaceutical analysis, encompassing the detection, identification, structural elucidation, and quantitative determination of various impurities, including organic, inorganic, and residual solvents, within drug substances and their formulations iajps.comijbpas.comconicet.gov.arajprd.com. Regulatory authorities place significant emphasis on thoroughly understanding and controlling impurities to safeguard the efficacy and safety of pharmaceutical products iajps.comijbpas.comajprd.com.

Impurity Profiling: The process of impurity profiling typically commences with the detection of impurities, followed by their isolation and subsequent characterization ajprd.com. A diverse array of chromatographic and spectroscopic techniques, often used in combination, are employed for this purpose ijbpas.com. Reversed-phase liquid chromatography (RP-LC) is a foundational method for separating analytes during impurity profiling conicet.gov.ar. Hyphenated techniques, such as LC-MS, LC-MS/MS, and GC-MS, are invaluable for addressing the complexities of impurity profiling, providing critical information for the identification and structural elucidation of unknown compounds iajps.comconicet.gov.ar. Nuclear Magnetic Resonance (NMR) spectroscopy also plays a pivotal role in the unequivocal structural identification and confirmation of both process-related and degradation impurities, offering comprehensive information even without complete analyte separation conicet.gov.ar.

Quantitative Analysis: Quantitative analysis of Timobesone acetate involves precisely determining the amount of the compound in a given sample, as well as quantifying any identified impurities. HPLC and LC-MS/MS are the most frequently employed techniques for quantitative analysis in pharmaceutical research iajps.comfrontiersin.orggoogle.comnih.govturkjps.org. For example, a validated LC-MS/MS method can be developed to quantitatively determine the acetate content in pharmaceutical preparations, demonstrating high linearity, accuracy, and precision nih.gov. Such methods typically involve reversed-phase chromatography for the elution of target ions, followed by mass spectrometric detection, often in multiple reaction monitoring (MRM) mode frontiersin.orgnih.gov. The meticulous optimization of chromatographic parameters, including mobile phase composition, flow rate, and column temperature, is critical for achieving accurate and reproducible quantitative results turkjps.org.

Table 1: Key Analytical Techniques for Timobesone Acetate Research

| Technique | Primary Application | Key Advantages |

| HPLC / UHPLC | Separation and quantification of Timobesone acetate and related substances. Purity assessment. | Robust, well-established, high resolution (UHPLC), reduced analysis time (UHPLC). mdpi.comcpur.in |

| LC-MS / LC-MS/MS | Identification and quantification of Timobesone acetate; impurity profiling and structural elucidation. | High sensitivity, specificity, structural information, trace analysis capability. mdpi.comgoogle.comijbpas.comnih.gov |

| Capillary Electrochromatography (CEC) | High-efficiency separation of complex mixtures, potential for chiral separations. | High resolution, low solvent consumption, distinct selectivity. nih.govnih.govresearchgate.netugr.es |

| NMR Spectroscopy | Structural elucidation of impurities and confirmation of compound structure. | Provides global information, non-destructive, can identify unknown compounds without standards. conicet.gov.ar |

Table 2: Example Parameters for Quantitative Analysis (General Principles)

| Parameter | Description | Typical Considerations for Acetate Compounds |

| Chromatographic Column | Stationary phase for separation. | C18 reversed-phase columns are commonly used for many pharmaceutical compounds. turkjps.orgmdpi.com |

| Mobile Phase | Solvent system for elution. | Mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., phosphate (B84403) buffer, ammonium acetate) are frequently employed. pH adjustment is critical. turkjps.orgnih.govsielc.com |

| Flow Rate | Rate at which mobile phase moves through the column. | Optimized for separation efficiency and analysis time (e.g., 1 mL/min for HPLC). turkjps.org |

| Detection Method | How the separated compounds are detected. | UV-Vis detection (e.g., at 244 nm for some steroids), Mass Spectrometry (MS) for high sensitivity and specificity. cpur.innih.govturkjps.orgmdpi.com |

| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified. | Can be in the picogram per milliliter range for highly sensitive LC-MS/MS methods. google.comnih.gov |

Advanced Formulation Science and Solubilization Studies of Timobesone Acetate

Physicochemical Factors Affecting Solubilization

The solubilization of a chemical compound like Timobesone (B1663205) acetate (B1210297) is significantly influenced by various physicochemical factors, including temperature and pH, especially in micellar systems.

Role of Temperature on Micellar Solubilization

Temperature is a critical factor influencing the solubilizing capacity of surfactants and, consequently, the micellar solubilization of poorly water-soluble drugs. Generally, the extent of drug solubilization within a micellar system tends to increase with rising temperature ualberta.capharmacy180.com. This phenomenon is particularly evident with certain nonionic surfactants, where an increase in temperature can lead to an increase in micellar size, thereby enhancing their capacity to encapsulate hydrophobic drug molecules pharmacy180.com.

Furthermore, temperature affects the critical micelle concentration (CMC) of surfactants. The CMC, which is the concentration at which surfactants begin to form micelles, can initially decrease and then increase as the system temperature rises biotech-asia.orgbiotech-asia.org. This complex relationship is often attributed to changes in the possibility of hydrogen bond conformation at higher temperatures biotech-asia.org. The commencement of micellization also tends to occur at a faster rate with increasing temperature biotech-asia.orgbiotech-asia.org.

For instance, studies on the drug gliclazide, a poorly water-soluble compound, demonstrated higher solubilization at 37°C compared to 25°C when using ionic surfactants, illustrating the general positive correlation between temperature and solubilization efficiency in micellar systems ualberta.ca. For Timobesone acetate, research indicates that it is likely solubilized within the hydrophobic core of micelles, a process that would similarly benefit from conditions that favor micelle formation and growth, such as increased temperature ualberta.caresearchgate.net.

pH Effects on Ionization and Solubilization (drawing parallels from other compounds)

The pH of the solution plays a crucial role in the aqueous solubility of ionizable drugs, as it directly impacts their ionization state tandfonline.comascendiacdmo.com. Most pharmaceutical compounds, including many corticosteroids like Timobesone acetate, function as weak acids or weak bases tandfonline.comvin.comflashcards.worldpharmacylibrary.com. The ionized forms of these drugs are typically more water-soluble than their unionized counterparts due to their increased polarity and ability to interact with the aqueous solvent tandfonline.comascendiacdmo.comvin.comscholarsresearchlibrary.com.

The relationship between pH, the drug's dissociation constant (pKa), and the degree of ionization is described by the Henderson-Hasselbalch equation vin.compharmacylibrary.com. For a weak acid, solubility increases as the pH of the solution rises, leading to a greater proportion of the ionized form tandfonline.comscholarsresearchlibrary.com. Conversely, a weak base exhibits increased solubility when the pH of the solution decreases, promoting its ionized state tandfonline.com. When the pH of the medium is equal to the pKa of the drug, the drug exists in a 50% ionized and 50% unionized state vin.compharmacylibrary.com.

While specific pKa data for Timobesone acetate were not directly available in the search results, its classification as a corticosteroid implies that its pharmacological action and, by extension, its solubility, can be influenced by pH flashcards.world. The acetate moiety may enhance lipophilicity, which can be balanced by the presence of a hydroxyl group at the 11-position contributing to its solubility cymitquimica.com. In micellar systems, pH can significantly influence the extent of drug solubilization by altering the equilibrium between the ionized and molecular forms of the drug ualberta.capharmacy180.com. For example, studies on flavopiridol, a weakly basic drug, showed that its solubility in polysorbate solutions was dependent on pH, with higher solubility observed when the pH was less than its pKa, indicating increased ionization ualberta.ca. This principle of pH-dependent ionization directly impacts how Timobesone acetate might behave in various physiological or formulation environments.

Computational Modeling for Solubility Prediction in Formulation Development

Computational modeling has emerged as an indispensable tool in pharmaceutical formulation development, offering predictive capabilities that can significantly streamline the process of enhancing drug solubility.

Prediction of Drug Solubility in Lipid-Based Excipients

Computational models are increasingly employed for the in silico prediction of drug solubility and loading capacity within lipid-based formulations (LBFs) acs.orgresearchgate.netresearchgate.netpatheon.com. These models aim to reduce the reliance on extensive experimental work by providing early insights into the suitability of various excipients for poorly water-soluble drugs.

Studies have demonstrated strong correlations between computationally predicted and experimentally measured drug solubility in various lipid excipients. For instance, drug solubility in mixed mono-, di-, and triglycerides (e.g., Maisine 35-1 and Capmul MCM EP) showed a high correlation (R² = 0.89) with computational predictions acs.orgresearchgate.net. Similarly, good correlations were observed for ethoxylated excipients such as PEG400 (R² = 0.85), Polysorbate 80 (R² = 0.90), and Cremophor EL (R² = 0.93) acs.orgresearchgate.net.

Key molecular characteristics influencing drug solubility in lipids include a low polar surface area and a low melting point researchgate.net. A melting point below 150 °C has been identified as a threshold for achieving reasonable solubility in glycerides acs.orgresearchgate.net. Advanced computational approaches like the Conductor-like Screening Model for Real Solvents (COSMO-RS), which integrates quantum chemical surface calculations with fluid phase thermodynamics, show significant promise for predicting drug solubility in LBFs and for rank-ordering excipients in early development phases acs.org. Furthermore, solubility in medium-chain and long-chain triglycerides can be predicted using rapidly calculated molecular descriptors nih.gov. In silico models, even without prior experimental solubility data, have provided good predictions for drug loading capacity in complex LBFs (R² = 0.79) acs.org.

Table 1: Correlation Coefficients (R²) for Computational Solubility Predictions in Various Excipients

| Excipient Type | R² Value | Reference |

| Mixed Mono-, Di-, Triglycerides | 0.89 | acs.orgresearchgate.net |

| PEG400 | 0.85 | acs.orgresearchgate.net |

| Polysorbate 80 | 0.90 | acs.orgresearchgate.net |

| Cremophor EL | 0.93 | acs.orgresearchgate.net |

| Complex LBFs (in silico only) | 0.79 | acs.org |

| Soybean Oil (SBO) | 0.81 | nih.gov |

| Captex355 (TGMC) | 0.84 | nih.gov |

Modeling Drug-Surfactant Interactions

Molecular Dynamics (MD) simulations are powerful computational tools for gaining atomistic-level insights into the complex interactions between drugs and surfactants, which are fundamental to micellar solubilization nih.govacs.org. These simulations can provide detailed information on how drug molecules partition into colloidal systems and how micelles self-assemble nih.gov.

Coarse-grained (CG) MD simulations, a lower-resolution technique than all-atom simulations, are particularly useful for studying larger systems and collective behaviors, such as the stability and efficacy of micelles as drug carriers and their interactions with lipid membranes acs.orgnih.gov. These simulations can model the encapsulation of drug molecules within the hydrophobic core of micelles and their subsequent distribution acs.org.

MD simulations have revealed potential mechanisms by which micelles facilitate the transport of poorly water-soluble drugs to biological membranes. For example, a micelle might act as a "shuttle" that directly presents the drug to the membrane, or as an "elevator" where the solubilized drug is moved as the colloidal structure itself becomes incorporated into the membrane diva-portal.org. This detailed understanding of drug-surfactant interactions at the molecular level is crucial for optimizing micellar formulations for enhanced drug delivery.

Comparative Preclinical Pharmacology of Timobesone Acetate

Comparison of In Vitro Pharmacological Activity with Benchmark Corticosteroids

Relative Potencies in Glucocorticoid Receptor Binding Assays

Glucocorticoid receptor (GR) binding assays are fundamental in assessing the potency of corticosteroids, as their therapeutic effects are primarily mediated through binding to and activating the cytosolic glucocorticoid receptor. guidetopharmacology.orgguidetoimmunopharmacology.org Dexamethasone (B1670325) is commonly used as a reference compound in these assays. mims.comguidetoimmunopharmacology.org

While general methodologies for determining relative binding affinity of steroids to the glucocorticoid receptor are well-established, involving competition with radiolabeled ligands like [6,7-3H]dexamethasone or [1,2-3H]hydrocortisone in cellular cytosols, specific quantitative data for the relative potency of timobesone (B1663205) acetate (B1210297) in direct comparison to benchmark corticosteroids such as dexamethasone, fluticasone (B1203827) propionate (B1217596), or mometasone (B142194) furoate were not explicitly detailed in the provided search results. mims.com

However, data on other benchmark corticosteroids indicate a wide range of potencies. For instance, mometasone furoate exhibits a particularly high receptor affinity, reported to be 22 times higher than that of dexamethasone. wikipedia.orgguidetopharmacology.org Fluticasone furoate has a relative receptor affinity ratio of 2989 compared to dexamethasone, while fluticasone propionate shows an affinity of 1775. mims.com These findings suggest that newer generation inhaled corticosteroids often possess increased GR binding affinity, contributing to higher topical potency. wikipedia.orgciteab.com

Table 1: Relative Glucocorticoid Receptor Binding Affinities of Benchmark Corticosteroids (Relative to Dexamethasone = 100)

| Compound | Relative Binding Affinity (RBA) | Source Type |

| Dexamethasone | 100 (Reference) | wikipedia.orgwikipedia.org |

| Mometasone Furoate | 2200 (22x Dexamethasone) | wikipedia.orgguidetopharmacology.org |

| Fluticasone Furoate | 2989 | mims.com |

| Fluticasone Propionate | 1775 | mims.com |

| Budesonide | Higher than Dexamethasone | guidetoimmunopharmacology.orgscribd.com |

| Triamcinolone Acetonide | Higher than Dexamethasone | guidetoimmunopharmacology.org |

In Vitro Metabolism Comparisons (e.g., with Fluticasone Propionate)

The in vitro metabolic stability of corticosteroids is a critical factor influencing their pharmacokinetic and pharmacodynamic profiles. Fluticasone propionate, a widely used corticosteroid, has been shown to be metabolically stable in human lung precision-cut tissue slices. vrachi.name Its clearance primarily occurs via hepatic metabolism, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of an inactive metabolite through hydrolysis at the S-fluoromethyl carbothioate group. fishersci.ca

While timobesone acetate is recognized as a corticosteroid, detailed comparative in vitro metabolism studies specifically contrasting it with fluticasone propionate were not extensively provided in the available literature snippets. Some references indicate that in vitro metabolism studies involving timobesone acetate in human hepatocytes have been conducted, but the specific findings regarding metabolic pathways or comparative rates with fluticasone propionate were not accessible. wikipedia.org Timobesone acetate's solubilization in nonionic surfactant solutions suggests its hydrophobic nature, indicating potential for different metabolic handling compared to more hydrophilic compounds. vrachi.namewikipedia.org

Comparative Studies with Structurally Related Androstane (B1237026) Derivatives

Timobesone acetate itself is an androstane derivative, specifically a thiol ester. nih.gov Comparative studies with other steroids, particularly those with similar structural features, provide insights into structure-activity relationships.

Pharmacological Assessment of Halomethyl Androstane-17β-carbothioates and -17β-carboselenoates

The class of halomethyl androstane-17β-carbothioates and -17β-carboselenoates represents a group of anti-inflammatory corticosteroid analogues. Research into these compounds, such as that published by Phillipps et al. in the Journal of Medicinal Chemistry (1994), has explored their synthesis and structure-activity relationships. guidetopharmacology.orgwikipedia.orgmims.comnih.govnih.gov Timobesone acetate, being a thiol ester derivative, falls within this broader chemical class. However, the specific pharmacological assessment data, including detailed activity profiles or comparative efficacy of timobesone acetate within this group of halomethyl androstane-17β-carbothioates and -17β-carboselenoates, were not directly available in the provided search results. The cited patents and papers confirm the significance of this chemical class in the development of anti-inflammatory steroids. nih.govnih.govwikipedia.org

Comparison of Binding Affinities and Responses with Other Steroids (e.g., Mometasone Furoate, Tibolone (B1683150) metabolites)

Mometasone Furoate: Mometasone furoate is a highly potent corticosteroid known for its strong binding affinity to the glucocorticoid receptor, surpassing that of dexamethasone by 22-fold. wikipedia.orgguidetopharmacology.org Its high lipophilicity, low percutaneous absorption, and rapid hepatic biotransformation contribute to its low systemic availability and reduced potential for systemic adverse effects. wikipedia.orgwikipedia.org Mometasone furoate also demonstrates a lower affinity to dermal than epidermal cells, which may contribute to its low atrophogenicity. wikipedia.org While these characteristics highlight mometasone furoate's favorable topical profile, direct comparative data on the binding affinities and responses of timobesone acetate against mometasone furoate were not found in the provided information.

Tibolone Metabolites: Tibolone is a synthetic steroid that acts as a prodrug, undergoing rapid metabolism into several active metabolites: 3α-hydroxytibolone, 3β-hydroxytibolone, and δ4-tibolone. nih.govinvivochem.cnciteab.com These metabolites collectively exert estrogenic, progestogenic, and androgenic properties. nih.govinvivochem.cn

Estrogenic Activity: The 3α- and 3β-hydroxytibolone metabolites are primarily responsible for the estrogenic effects. While their affinity for the estrogen receptor is weaker than estradiol (B170435) (3–29% of estradiol's affinity), they achieve sufficient concentrations to elicit marked estrogenic responses, particularly in bone, brain, and vagina, with tissue selectivity that avoids undesirable action in the uterus, breast, and liver. nih.govuni.lu

Androgenic Activity: δ4-tibolone is a key mediator of tibolone's androgenic effects. Tibolone itself has about 6% of the affinity of metribolone for the androgen receptor, whereas δ4-tibolone exhibits a relatively higher affinity, approximately 35% of metribolone's affinity. nih.gov

Progestogenic Activity: Both tibolone and δ4-tibolone act as agonists of the progesterone (B1679170) receptor. Tibolone has a low affinity (6%) compared to promegestone, while δ4-tibolone shows a high affinity (90%) for the progesterone receptor, although its progestogenic activity is weak (about 13% of norethisterone). nih.gov

Table 2: Comparative Binding Affinities of Tibolone and its Metabolites to Sex Steroid Receptors

| Compound | Estrogen Receptor (ER) Affinity (Relative to Estradiol = 100%) | Progesterone Receptor (PR) Affinity (Relative to Promegestone = 100%) | Androgen Receptor (AR) Affinity (Relative to Metribolone = 100%) |

| Tibolone | 1.3% uni.lu | 4.9% uni.lu, 6% nih.gov | 3.2% uni.lu, 6% nih.gov |

| 3α-Hydroxytibolone | 3-29% (of Estradiol) nih.gov | Not specified | Not specified |

| 3β-Hydroxytibolone | 3-29% (of Estradiol) nih.gov | Not specified | Not specified |

| δ4-Tibolone | Not specified | 90% nih.gov | 35% nih.gov |

| Estradiol | 100% (Reference) uni.lu | — | — |

| Promegestone | — | 100% (Reference) wikipedia.orgnih.gov | — |

| Metribolone | — | — | 100% (Reference) nih.gov |

Advanced Research Directions and Methodological Innovations for Timobesone Acetate

Exploration of Novel Molecular Targets for Anti-inflammatory Action

Beyond Glucocorticoid Receptor Mechanisms

While the predominant anti-inflammatory and immunosuppressive effects of corticosteroids, including timobesone (B1663205) acetate (B1210297), are attributed to their binding to and activation of the cytoplasmic glucocorticoid receptor (GR), leading to genomic effects, research into other corticosteroids suggests the possibility of non-genomic actions. Genomic effects involve the translocation of the steroid-receptor complex to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) or by interacting with other transcription factors researchgate.netnih.govnih.gov. This leads to the upregulation of anti-inflammatory genes and repression of pro-inflammatory genes researchgate.net.

Investigation of Off-Target Interactions and Their Biological Implications

Off-target interactions refer to a compound's binding to or modulation of proteins or pathways other than its intended primary target. While these interactions can sometimes lead to undesirable side effects, they can also reveal novel therapeutic potentials or provide a more complete understanding of a compound's pharmacological profile justia.com. For corticosteroids like timobesone acetate, the primary target is the glucocorticoid receptor. However, given the structural similarity among steroid hormones, there is a potential for interaction with other steroid hormone receptors (e.g., mineralocorticoid, progesterone (B1679170), androgen, or estrogen receptors), especially at higher concentrations researchgate.netgoogleapis.com.

Research on micellar solubilization of timobesone acetate has indicated that changes in lipophilicity can influence "receptor promiscuity and off-target toxicity" in a general context of drug formulation, suggesting that such considerations are relevant for the compound mdpi.com. However, specific detailed research findings on identified off-target interactions of timobesone acetate and their precise biological implications (e.g., specific receptor binding profiles beyond GR, or unintended enzyme inhibitions/activations) are not extensively documented in publicly accessible scientific literature. Investigations into these areas would involve comprehensive pharmacological profiling and cellular assays to identify any unintended interactions and subsequent studies to elucidate their biological consequences, whether beneficial or detrimental.

Computational Drug Discovery and Design for Timobesone Acetate Analogs

Computational Drug Discovery and Design (CADD) plays a pivotal role in modern pharmaceutical research, offering powerful tools to accelerate the identification and optimization of drug candidates rsc.orgmdpi.comgoogle.com. These methods are particularly valuable for understanding molecular interactions, predicting compound properties, and guiding the synthesis of novel analogs. For compounds like timobesone acetate, CADD approaches could be instrumental in designing new analogs with improved potency, selectivity, or pharmacokinetic profiles.

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds for potential drug candidates based on their ability to bind to a specific biological target nih.govpharmaexcipients.com. This can be achieved through structure-based virtual screening (SBVS), which docks compounds into the 3D structure of the target protein, or ligand-based virtual screening (LBVS), which relies on known ligand characteristics when a protein structure is unavailable nih.gov.

For timobesone acetate, SBVS could involve docking potential analogs into the glucocorticoid receptor binding pocket to predict their binding affinity and orientation. This process can identify novel chemical scaffolds that mimic or enhance the GR agonistic activity of timobesone acetate. Lead optimization, a subsequent stage, involves refining the identified "hits" from virtual screening to improve their potency, selectivity, and drug-like properties. Computational strategies in lead optimization include:

Molecular Docking and Dynamics Simulations: To analyze and refine the binding poses and stability of timobesone acetate analogs within the GR binding site, and to understand the dynamic interactions between the ligand and the receptor over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate the chemical structure of timobesone acetate and its known analogs with their biological activity. These models can then predict the activity of new, untested analogs.